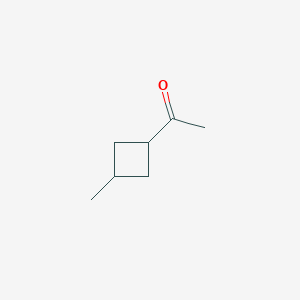
1-(3-Methylcyclobutyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylcyclobutyl)ethanone is a cyclic ketone that is commonly used in various fields of research, including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Methylcyclobutyl)ethanone can be synthesized through various organic reactions. One common method involves the reaction of 3-methylcyclobutanone with ethylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common reagents used in the industrial synthesis include ethylmagnesium bromide and 3-methylcyclobutanone .
化学反応の分析
Types of Reactions: 1-(3-Methylcyclobutyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
科学的研究の応用
1-(3-Methylcyclobutyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 1-(3-Methylcyclobutyl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .
類似化合物との比較
- Cyclobutyl methyl ketone
- Methyl cyclobutyl ketone
- Cyclobutylethanone
Comparison: 1-(3-Methylcyclobutyl)ethanone is unique due to the presence of a methyl group on the cyclobutane ring, which can influence its reactivity and physical properties. Compared to other similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns .
生物活性
1-(3-Methylcyclobutyl)ethanone, a cyclic ketone with the molecular formula C7H12O, has garnered interest in various fields of research, particularly in medicinal chemistry and biological studies. This compound is recognized for its potential biological activities, including interactions with enzymes and cellular pathways.
This compound can be synthesized through several methods, commonly involving the reaction of 3-methylcyclobutanone with ethylmagnesium bromide under anhydrous conditions to prevent by-product formation. The compound's structure includes a methyl group on the cyclobutane ring, which influences its reactivity and interactions compared to similar compounds like cyclobutyl methyl ketone and acetylcyclobutane.
Biological Activity
The biological activity of this compound is primarily studied in the context of its interactions with various biological targets. Preliminary research indicates that this compound may exhibit:
- Antineoplastic Activity : Similar compounds have shown promise in targeting specific kinases involved in cancer cell proliferation. For example, derivatives of cyclobutane have been explored as inhibitors of Janus kinases (JAK), which play a critical role in inflammatory responses and cancer .
- Enzyme Interaction : The compound's ketone functional group allows it to interact with various enzymes, potentially influencing metabolic pathways. Research suggests that such interactions could lead to alterations in cellular functions, although specific enzyme targets for this compound remain to be fully elucidated.
The mechanism of action for this compound likely involves its binding to specific receptors or enzymes within cells, leading to modulation of signaling pathways. This can result in changes to cellular processes such as apoptosis, proliferation, or metabolic regulation. Understanding these mechanisms is vital for assessing the therapeutic potential of the compound.
Data Table: Comparison of Biological Activities
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential enzyme interactions; antineoplastic | Binding to kinases and receptors |
| Cyclobutyl methyl ketone | Antineoplastic; JAK inhibition | Inhibition of signaling pathways |
| Acetylcyclobutane | Modulation of metabolic pathways | Interaction with metabolic enzymes |
特性
IUPAC Name |
1-(3-methylcyclobutyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEDIGOXQBKALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













